molecular formula C21H18N4O4S B3018170 benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate CAS No. 922107-72-0

benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

Cat. No. B3018170
CAS RN: 922107-72-0
M. Wt: 422.46
InChI Key: WPWFDICFFFQXRO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazolo[3,4-d]pyrimidine core, a benzyl group, a thioacetate group, and a 4-methoxyphenyl group .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

Anti-HIV Activity

Indole compounds have also been studied for their anti-HIV properties. For example:

Other Biological Activities

Indole derivatives exhibit a wide range of biological activities:

Safety and Hazards

Without specific studies on this compound, it’s difficult to provide accurate information on its safety and hazards .

Future Directions

The future directions for this compound would depend on its biological activity and potential therapeutic applications .

properties

IUPAC Name

benzyl 2-[[1-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-28-16-9-7-15(8-10-16)25-19-17(11-22-25)20(27)24-21(23-19)30-13-18(26)29-12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWFDICFFFQXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

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